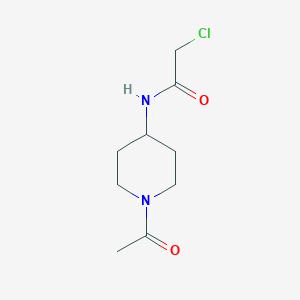

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide

Vue d'ensemble

Description

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylpiperidin-4-yl)-2-chloroacetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Step 1: Acetylation of piperidine to form 1-acetylpiperidine.

Step 2: Reaction of 1-acetylpiperidine with chloroacetyl chloride in the presence of a base to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of this compound.

Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that chloroacetamides, including N-(1-acetylpiperidin-4-yl)-2-chloroacetamide, possess significant antimicrobial properties. A study screened a series of N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that these compounds exhibited varying degrees of effectiveness, with certain derivatives showing high activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi . The structure-activity relationship (SAR) analysis highlighted that the presence of halogenated substituents on the phenyl ring enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy.

Table 1: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Moderate |

| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | High | Low | Low |

Therapeutic Applications in Bone Disorders

Inhibition of Osteoclastogenesis

Another significant application of compounds related to this compound is their role in bone health. A study investigating a related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide, demonstrated its capability to inhibit osteoclastogenesis, which is crucial for preventing bone loss associated with osteoporosis. The compound altered the expression of osteoclast-specific marker genes and reduced mature osteoclast formation in vitro. Furthermore, it effectively prevented ovariectomy-induced bone loss in mouse models, indicating its potential as a therapeutic agent for osteolytic disorders .

Table 2: Effects on Osteoclastogenesis

| Compound | In Vitro Osteoclast Inhibition | In Vivo Bone Loss Prevention |

|---|---|---|

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide | Strong | Yes |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of specific functional groups can significantly influence the compound's interaction with biological targets. For instance, modifications to the piperidine ring or the acetamide moiety can enhance its lipophilicity and biological activity, making it a candidate for further development in drug design.

Mécanisme D'action

The mechanism of action of N-(1-acetylpiperidin-4-yl)-2-chloroacetamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine . This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurological disorders .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide: This compound has similar structural features but includes a fluorobenzamide group instead of a chloroacetamide group.

N-(piperidin-4-yl)benzamide: This compound lacks the acetyl group and has a benzamide moiety instead.

Uniqueness

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide is unique due to its specific combination of the acetylpiperidine and chloroacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug development and other scientific research applications .

Activité Biologique

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an acetyl group and a chloroacetamide moiety. The presence of the chloro group is significant as it enhances lipophilicity and can influence biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study screening various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effects against Gram-negative bacteria and fungi .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | Effective | Less effective | Moderate |

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The structural characteristics, such as lipophilicity, allow these compounds to penetrate cell membranes effectively, leading to bactericidal activity.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is closely linked to their chemical structure. Research indicates that the position and type of substituents on the aromatic ring significantly influence antimicrobial efficacy . For instance, derivatives with para-substituted halogens showed enhanced activity due to increased membrane permeability.

Case Studies

In a notable case study involving a series of synthesized chloroacetamides, researchers demonstrated that modifications in the piperidine ring could lead to improved bioactivity. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict the biological activity based on molecular descriptors, confirming that specific substitutions correlate with increased antimicrobial potency .

Propriétés

IUPAC Name |

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2/c1-7(13)12-4-2-8(3-5-12)11-9(14)6-10/h8H,2-6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVGABUBBZOSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.